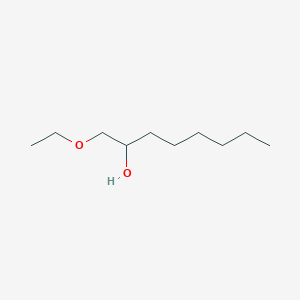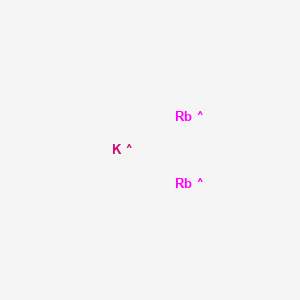
Azanide;dichlorocobalt;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanide;dichlorocobalt;hydrate is a coordination compound that consists of azanide (NH₂⁻), dichlorocobalt (CoCl₂), and water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azanide;dichlorocobalt;hydrate typically involves the reaction of cobalt(II) chloride with azanide in the presence of water. The reaction can be represented as follows: [ \text{CoCl}_2 + 2 \text{NH}_3 \rightarrow \text{Co(NH}_2\text{)}_2 + 2 \text{HCl} ] This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Azanide;dichlorocobalt;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to form lower oxidation states of cobalt.
Substitution: Ligand substitution reactions can occur, where the azanide or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, phosphines). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes. Ligand substitution reactions can result in a variety of cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
Azanide;dichlorocobalt;hydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various cobalt complexes, which are studied for their catalytic properties and electronic structures.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as catalysts for chemical reactions and components in electronic devices.
Mecanismo De Acción
The mechanism of action of azanide;dichlorocobalt;hydrate involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the nature of the ligands present.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) chloride hydrate: Similar in composition but lacks the azanide ligand.
Lithium amide: Contains the azanide ligand but with lithium instead of cobalt.
Sodium amide: Another azanide compound with sodium as the metal center.
Uniqueness
Azanide;dichlorocobalt;hydrate is unique due to the presence of both azanide and dichlorocobalt components, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form diverse coordination complexes makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
13820-77-4 |
|---|---|
Fórmula molecular |
Cl2CoH8N3O-3 |
Peso molecular |
195.92 g/mol |
Nombre IUPAC |
azanide;dichlorocobalt;hydrate |
InChI |
InChI=1S/2ClH.Co.3H2N.H2O/h2*1H;;4*1H2/q;;+2;3*-1;/p-2 |
Clave InChI |
DHMQXOQEYCQPKD-UHFFFAOYSA-L |
SMILES canónico |
[NH2-].[NH2-].[NH2-].O.Cl[Co]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)

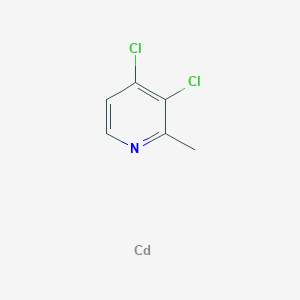
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
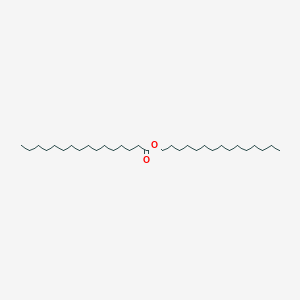

phosphanium bromide](/img/structure/B14717137.png)
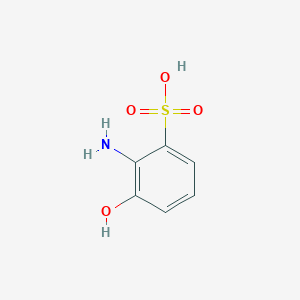



![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
